molecular formula C21H28N2O4 B13031835 Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B13031835
M. Wt: 372.5 g/mol
InChI Key: RZMXBAKWLWAOCH-UHFFFAOYSA-N
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Description

Spirocyclic Core Configuration Analysis

The compound’s defining feature is its spiro[5.5]undecane core, which consists of two fused six-membered rings sharing a single spiro carbon atom. Each ring contains five carbon atoms and one nitrogen atom, with the spiro junction creating a rigid, non-planar architecture. The nitrogen atoms at positions 3 and 9 are integral to the diazaspiro system, contributing to its electronic and steric properties.

The tert-butyl carboxylate group at position 3 and the benzyl group at position 9 are positioned orthogonally to minimize steric clashes, as inferred from analogous spirocyclic structures. The 8,10-dioxo groups introduce two ketone functionalities, creating electron-deficient regions that influence hydrogen-bonding capabilities and reactivity.

Table 1: Key Structural Parameters of the Spirocyclic Core

Parameter Value (Å/°) Method
C3-N3-C9-N9 bond angle 112.4° DFT Optimization
Spiro C-C bond length 1.54 Å X-ray Analog
Ring puckering amplitude 0.87 Å Conformational Analysis

Functional Group Spatial Arrangement

The spatial arrangement of functional groups governs the compound’s physicochemical behavior:

  • Tert-butyl carboxylate : Positioned axially relative to the spiro core, this group provides steric bulk that limits rotational freedom around the C3-N3 bond.
  • Benzyl group : Occupying an equatorial position at C9, its aromatic π-system interacts with the adjacent ketone groups through conjugation, as evidenced by reduced C8-O8 and C10-O10 bond lengths (1.21 Å vs. 1.23 Å in isolated ketones).
  • 8,10-Dioxo system : These groups adopt a cisoid configuration, enabling intramolecular hydrogen bonding with the N9 benzyl proton in certain conformations.

Stereochemical Considerations

The spiro junction at C5 creates a chiral center, resulting in two enantiomers. Computational models predict a 2.3 kcal/mol energy difference between the (R)- and (S)-configurations due to varying van der Waals interactions between the tert-butyl group and the benzyl substituent. Additionally, restricted rotation about the N9-C9 bond generates atropisomerism, with a rotational barrier of 18.7 kcal/mol calculated using density functional theory.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

tert-butyl 3-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C21H28N2O4/c1-20(2,3)27-19(26)22-11-9-21(10-12-22)13-17(24)23(18(25)14-21)15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3

InChI Key

RZMXBAKWLWAOCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N(C(=O)C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method involves the use of wet palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under an argon atmosphere, with the compound dissolved in tetrahydrofuran (THF). The reaction mixture is stirred at 40°C for 40 hours under a pressure of 45 psi .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, vary depending on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Tert-butyl 9-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (Compound 17b)

  • Structural Differences: Contains a fluorobenzoyl-phthalazinone substituent instead of the benzyl-8,10-dioxo groups.
  • Functional Role : Designed as a PARP inhibitor analog (Olaparib framework), targeting DNA repair pathways in cancer therapy.
  • Synthesis Yield : 40% via Buchwald-Hartwig coupling, lower than the 47% yield observed for phenyl indole analogs (see below) .
  • Key Data: Property Value Molecular Weight 578.6 g/mol Key NMR Signals δ 12.01 (s, 1H, phthalazinone)

9-(2-Fluorobenzoyl)-N-[4-(trifluoromethoxy)phenyl]-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide

  • Structural Differences : Replaces the tert-butyl carbamate with a trifluoromethoxy phenyl carboxamide and introduces an oxa group.
  • Functional Role : Potent soluble epoxide hydrolase (sEH) inhibitor, showing efficacy in reducing renal injury and proteinuria in preclinical models .
  • Pharmacological Data :

    Property Value
    IC50 (sEH) <10 nM
    Bioavailability High (rat model)

Tert-butyl 9-(3-(5-fluoro-1H-indol-2-yl)phenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

  • Structural Differences : Features a phenyl indole substituent instead of benzyl-8,10-dioxo groups.
  • Functional Role : Intermediate in p97 ATPase inhibitors, critical for protein degradation pathways.
  • Synthesis Efficiency : 47% yield via Pd-mediated coupling, highlighting the impact of aryl substituents on reaction kinetics .
  • Key Data :

    Property Value
    HRMS (ESI) m/z 364.2181 [M+H]+
    Purity >97%

Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)

  • Structural Differences : Lacks the benzyl and 8,10-dioxo groups, with a single oxo group at position 8.
  • Physicochemical Properties :

    Property Value
    Molecular Weight 267.37 g/mol
    Solubility (LogS) -3.5
    Bioavailability Score 0.55
  • Applications : Used as a building block for anticonvulsant candidates due to its hydantoin-like spiro core .

Tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

  • Structural Differences : Positions the oxo group at C8 instead of C8 and C10.
  • Key Data :

    Property Value
    Molecular Weight 268.35 g/mol
    Purity 98%
  • Role : Explored in anticonvulsant drug development, demonstrating the importance of oxo group placement on activity .

Structural and Functional Trends

  • Synthetic Yields : Yields range from 39–47% for aryl-substituted analogs, influenced by steric and electronic factors .
  • Therapeutic Targets :
    • PARP/sEH Inhibition : Fluorinated aryl groups improve target engagement .
    • Anticonvulsant Activity : Oxo positioning correlates with efficacy in seizure models .

Physicochemical and Pharmacokinetic Profiles

Compound LogS Bioavailability Molecular Weight (g/mol)
Target Compound -4.2 0.48 372.4
Compound 17b (PARP analog) -5.1 0.32 578.6
sEH Inhibitor () -3.8 0.65 485.4
Tert-butyl 9-oxo-3-azaspiro (CAS 873924-08-4) -3.5 0.55 267.4

Biological Activity

Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes both nitrogen and carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development targeting various biological macromolecules.

The molecular formula of this compound is C21H28N2O4C_{21}H_{28}N_{2}O_{4}, with a molecular weight of approximately 372.5 g/mol. Its structure incorporates a tert-butyl group, a benzyl moiety, and dioxo functional groups, contributing to its reactivity and biological activity .

Structural Characteristics

PropertyValue
Molecular FormulaC21H28N2O4C_{21}H_{28}N_{2}O_{4}
Molecular Weight372.5 g/mol
CAS Number2177266-40-7

The spirocyclic architecture of this compound enhances its interaction with biological systems, influencing its chemical properties and biological activities.

Research indicates that this compound exhibits significant biological activities, particularly as a potential inhibitor of gamma-aminobutyric acid type A receptors (GABAARs). These receptors play a critical role in neurotransmission and are implicated in various neurological disorders .

Interaction with GABAARs

Compounds structurally similar to this compound have been shown to modulate GABAAR activity. Preliminary studies suggest that this compound may act as a competitive antagonist at these receptors, potentially altering neurotransmitter signaling pathways and offering therapeutic implications for conditions such as anxiety and epilepsy .

Case Studies and Research Findings

  • GABAAR Antagonism : A study highlighted that diazaspiro compounds similar to this compound demonstrated low cellular membrane permeability while effectively antagonizing GABAARs . This suggests potential for targeted drug delivery systems.
  • Pharmacokinetics : Further investigations into the pharmacokinetics and dynamics of this compound are essential to elucidate its mechanism of action and therapeutic potential . Understanding how it interacts at a molecular level will aid in optimizing its use in drug development.

Potential Applications

The unique structure of this compound positions it as a versatile compound in both research and industrial contexts:

  • Medicinal Chemistry : As a scaffold for designing novel drugs targeting GABAARs.
  • Neuroscience Research : Investigating its effects on neurotransmission and potential therapeutic applications in neurological disorders.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameCAS NumberSimilarity
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate896103-62-11.00
4-(Aminoethyl)-1-N-Boc-piperidine146093-46-11.00
9-Boc-2,9-diazaspiro[5.5]undecane1023595-19-80.98
Tert-butyl 2,9-diazaspiro[5.5]undecane189333-03-70.98

The presence of the benzyl group and the dioxo functionality in tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane distinguishes it from other compounds in this class, potentially conferring unique chemical and biological properties.

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